4-Methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, also known as DS2OMe or simply DS2, is a synthetic organic compound widely employed in neuroscience research. [, ] It belongs to a class of compounds known as imidazopyridines, which are characterized by a fused imidazole and pyridine ring system. [] DS2 is recognized for its selective action on a specific subtype of γ-aminobutyric acid type A receptors (GABAA receptors) containing the δ subunit. [, ] This selectivity makes DS2 an invaluable tool for investigating the role of δ-containing GABAA receptors in various physiological and pathological processes in the central nervous system.
4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a novel compound recognized for its potential in pharmacological applications, particularly as a positron emission tomography (PET) ligand. This compound has garnered attention due to its selective binding to the delta-subunit-containing gamma-aminobutyric acid type A receptors, which are implicated in various neurological conditions. The systematic exploration of this compound involves understanding its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and scientific applications.
The compound is classified within the realm of medicinal chemistry and pharmacology. It has been documented in various scientific publications, notably in the journal ACS Omega, where it was evaluated for its pharmacological properties and synthesis methods . The compound's unique structure combines elements from both thiophene and imidazopyridine, contributing to its biological activity.
The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves several key steps:
This multi-step synthetic route allows for the production of both the non-radiolabeled and radiolabeled forms of the compound, which are crucial for various biological studies.
The molecular formula for 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is C16H16N4O. Its structure features:
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets, influencing its pharmacological activity.
The reactivity of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can be characterized by its ability to participate in various chemical transformations:
These reactions are essential for modifying the compound to enhance its pharmacological properties or develop derivatives with improved efficacy.
The mechanism of action for 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide primarily involves its role as a selective ligand for gamma-aminobutyric acid type A receptors. Upon binding to these receptors:
Studies have shown that this compound exhibits significant brain penetration capabilities, making it suitable for neuroimaging applications.
The physical properties of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide include:
Chemical properties include:
These properties are crucial for determining the compound's behavior during synthesis and application .
4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several notable applications:
δ-Subunit-containing GABAA receptors represent a specialized subclass of ionotropic GABA receptors primarily located at extrasynaptic sites, where they mediate tonic inhibition rather than fast phasic inhibition. These receptors typically assemble as α4/6βδ or α1β2δ pentamers, distinct from synaptic γ-subunit-containing receptors that drive transient inhibitory currents. Their neurophysiological roles are region-specific: thalamic δ-receptors regulate sleep-wake cycles, hippocampal variants influence mood and stress responses, cerebellar subtypes contribute to motor coordination, and cortical isoforms modulate neuronal excitability post-injury. Aberrant δ-receptor function is implicated in multiple neurological disorders, including:
This pathophysiological significance positions δ-GABAA receptors as compelling therapeutic targets. However, the absence of selective in vivo imaging tools hinders translational research and drug development.
Table 1: Regional Pathophysiological Roles of δ-GABAA Receptors
Brain Region | Associated Disorder | Pathogenic Mechanism |
---|---|---|
Cerebellum | Angelman syndrome | Loss of tonic inhibition affecting motor coordination |
Hippocampus | Depression | Reduced δ-expression in stress models |
Thalamus | Sleep disorders | Altered thalamocortical rhythmicity |
Cortex | Stroke | Excitotoxicity post-ischemia |
The development of positron emission tomography (PET) ligands for δ-subunit-containing GABAA receptors faces substantial pharmacological hurdles:
These challenges are compounded by the low abundance of δ-receptors (<5% of total GABAA receptors) and their extrasynaptic localization, requiring ligands with exceptionally high target-to-background ratios. Prior δ-targeted radiotracers derived from THIP (gaboxadol) failed due to insufficient selectivity over αβγ receptors, highlighting the need for novel chemotypes [1].
The imidazo[1,2-a]pyridine-benzamide scaffold emerged as a promising candidate for δ-receptor PET ligand development through iterative optimization of DS2, a known δ-selective positive allosteric modulator (PAM). Key advantages driving this focus include:
Table 2: Pharmacological Profile of DS2OMe (1) vs. DS2 at δ-GABAA Subtypes
Receptor Subtype | DS2 PAM EC~50~ (μM) | 1 (DS2OMe) PAM EC~50~ (μM) | Selectivity vs. α6β2γ2s |
---|---|---|---|
α1β2δ | 2.97 | 3.68 | >10 μM (no activity) |
α4β2δ | 1.41 | 2.91 | >10 μM (no activity) |
α6β2δ | 2.02 | 2.25 | >10 μM (no activity) |
α6β2γ2s | No modulation | No modulation | Baseline |
The scaffold’s versatility is evidenced by structural analogues like N-benzamide derivatives (e.g., N-benzoyl variants from PubChem CID 137661538), which maintain the core pharmacophore while enabling diversification at C-2 and N-3 positions [2] [6]. This flexibility facilitates structure-activity relationship (SAR) refinements to optimize receptor engagement and pharmacokinetics.
Table 3: Key Radiolabeling Parameters for [^11^C]DS2OMe
Parameter | Value |
---|---|
Radiolabeling Precursor | Hydroxy analogue 2 |
Radiolabeling Agent | [^11^C]CH~3~OTf |
Reaction Conditions | Acetone, NaOH, 60°C, 5 min |
Radiochemical Yield (DC) | 19.9 ± 1.2% |
Molar Activity | 188–215 GBq/μmol |
Radiochemical Purity | >95% |
Total Synthesis Time | 37 min |
Compound Names Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: